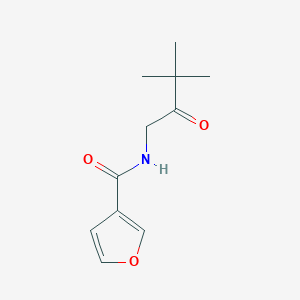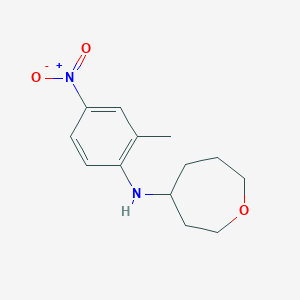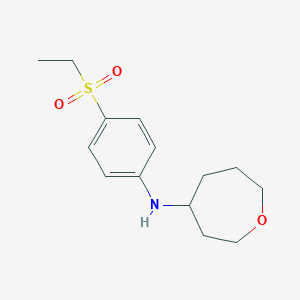![molecular formula C12H20N2O3S B7595757 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as HMS, it is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have antidiabetic effects, as it can inhibit the activity of aldose reductase, an enzyme that plays a role in the development of diabetic complications. It has also been studied for its potential as an anticancer agent, as it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as aldose reductase and carbonic anhydrase. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to decrease blood glucose levels in diabetic animals by inhibiting aldose reductase. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, it has been found to have a variety of biochemical and physiological effects, making it potentially useful in a variety of research areas. However, one limitation is that it may have off-target effects, as it can inhibit the activity of multiple enzymes.
Orientations Futures
There are several future directions for research on 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide. One area of research could focus on identifying more specific targets for the compound, in order to minimize off-target effects. Additionally, further studies could be conducted to explore its potential as an anticancer agent, as well as its potential applications in other disease areas. Finally, research could be conducted to develop more efficient synthesis methods for the compound, in order to make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide involves the reaction of 3-hydroxy-2-methylpropanoic acid with 1,2-diaminoethane to form the intermediate 3-[1-(2-aminoethyl)-2-methylpropyl]propanoic acid. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide.
Propriétés
IUPAC Name |
3-[1-[(3-hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(8-15)7-14-10(2)11-4-3-5-12(6-11)18(13,16)17/h3-6,9-10,14-15H,7-8H2,1-2H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKJGCBKFCDSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC(=CC=C1)S(=O)(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)


![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)

